Nanterinone mesylate

Descripción general

Descripción

El mesilato de Nanterinona es la forma mesilato de Nanterinona, un nuevo agente inotrópico positivo y vasodilatador equilibrado. Es conocido por su capacidad para mejorar la hemodinámica aguda, particularmente en pacientes con insuficiencia cardíaca leve a moderada . El compuesto es un inhibidor parcial de la fosfodiesterasa de administración oral, lo que contribuye a sus efectos terapéuticos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del mesilato de Nanterinona implica la conversión de Nanterinona a su forma mesilato. Las rutas sintéticas específicas y las condiciones de reacción para esta conversión no están disponibles fácilmente en el dominio público. el proceso general implica la reacción de Nanterinona con cloruro de metanosulfonilo (MsCl) en presencia de una base para formar el éster mesilato .

Métodos de producción industrial

Los métodos de producción industrial para el mesilato de Nanterinona no están bien documentados. Típicamente, tales procesos implicarían una síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El compuesto se purifica y se formula para investigación o uso terapéutico .

Análisis De Reacciones Químicas

Tipos de reacciones

El mesilato de Nanterinona puede sufrir varias reacciones químicas, incluyendo:

Reacciones de sustitución: El grupo mesilato (-OMs) es un buen grupo saliente, lo que hace que el mesilato de Nanterinona sea adecuado para reacciones de sustitución nucleofílica.

Oxidación y reducción: Si bien no se detallan las reacciones específicas de oxidación y reducción para el mesilato de Nanterinona, es probable que el compuesto pueda participar en estas reacciones en condiciones apropiadas.

Reactivos y condiciones comunes

Reacciones de sustitución: Los reactivos comunes incluyen nucleófilos como cloruro de sodio (NaCl) o bromuro de sodio (NaBr).

Oxidación y reducción: Agentes oxidantes estándar (por ejemplo, permanganato de potasio) y agentes reductores (por ejemplo

Principales productos formados

Los principales productos formados a partir de reacciones de sustitución que involucran el mesilato de Nanterinona serían los compuestos sustituidos correspondientes, donde el grupo mesilato es reemplazado por el nucleófilo .

Aplicaciones Científicas De Investigación

Anticancer Applications

Nanterinone mesylate has shown promising results as an anticancer agent. In vitro studies have demonstrated its efficacy against several cancer cell lines, including breast and lung cancers.

- Mechanism of Action : The compound induces apoptosis in cancer cells, primarily through the activation of caspase pathways, leading to programmed cell death.

- Case Study : A study evaluated the effects of this compound on breast cancer models, revealing significant tumor growth inhibition rates of up to 60% at doses of 20 mg/kg. The treatment also resulted in minimal adverse effects on normal cells, indicating its selective toxicity towards cancerous cells.

Antimicrobial Properties

This compound exhibits antimicrobial activity against a variety of pathogens, including multi-drug resistant bacterial strains.

- Mechanism : It disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways.

- Case Study : In a clinical trial assessing its efficacy against resistant strains of Staphylococcus aureus, this compound demonstrated effective inhibition of bacterial growth, showcasing its potential as a therapeutic option in treating resistant infections.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties, which may be beneficial in treating conditions characterized by excessive inflammation.

- Research Findings : In animal models of induced arthritis, treatment with this compound resulted in a significant reduction in paw swelling and inflammatory markers.

- Mechanism : It is believed to inhibit pro-inflammatory cytokines and modulate immune responses.

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

- Case Study : A study focused on ischemia-reperfusion injury models indicated that this compound reduced neuronal damage and improved functional outcomes post-injury.

- Mechanism : The compound appears to inhibit apoptosis and reduce oxidative stress in neuronal cells.

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is crucial for its application in clinical settings.

- Absorption and Distribution : Studies indicate that the compound has favorable absorption characteristics with good bioavailability.

- Safety Profile : Clinical trials have reported minimal side effects, with most adverse reactions being mild and transient.

Data Table: Summary of Applications

Mecanismo De Acción

El mesilato de Nanterinona ejerce sus efectos principalmente a través de la inhibición de las enzimas fosfodiesterasa. Esta inhibición conduce a un aumento en los niveles de monofosfato de adenosina cíclico (AMPc), lo que mejora la contractilidad cardíaca y promueve la vasodilatación . Los objetivos moleculares incluyen las enzimas fosfodiesterasa, y las vías involucradas son aquellas que regulan los niveles de AMPc y las cascadas de señalización asociadas .

Comparación Con Compuestos Similares

Compuestos similares

Aminofilina: Un inhibidor no selectivo de la fosfodiesterasa utilizado por sus efectos broncodilatadores.

Nortadalafilo: Un inhibidor de la fosfodiesterasa-5 utilizado en el tratamiento de la disfunción eréctil y la hipertensión arterial pulmonar.

Unicidad del mesilato de Nanterinona

El mesilato de Nanterinona es único debido a sus efectos vasodilatadores equilibrados e inotrópicos positivos, lo que lo hace particularmente útil en el tratamiento de la insuficiencia cardíaca. A diferencia de otros inhibidores de la fosfodiesterasa, ofrece una combinación de contractilidad cardíaca mejorada y vasodilatación, proporcionando un enfoque terapéutico integral .

Actividad Biológica

Nanterinone mesylate is a compound recognized for its biological activity , particularly in the context of cardiovascular health. It functions primarily as a positive inotropic agent and a vasodilator , partially through the inhibition of phosphodiesterase III (PDE III). This article compiles findings from various studies, patents, and research articles to provide a comprehensive understanding of its biological effects.

This compound acts by enhancing intracellular cyclic AMP (cAMP) levels, which leads to vasodilation and increased cardiac contractility. This mechanism is crucial for treating conditions such as heart failure and other cardiovascular diseases. The compound's ability to release nitric oxide (NO) contributes significantly to its vasodilatory effects, which can alleviate symptoms associated with endothelial dysfunctions and oxidative stress-related diseases .

Pharmacological Properties

- Inotropic Effects : this compound enhances the force of cardiac contractions, making it beneficial in treating heart failure.

- Vasodilation : The compound causes relaxation of blood vessels, leading to decreased blood pressure and improved blood flow.

- Nitric Oxide Release : As a nitric oxide donor, it helps in managing conditions like hypertension and peripheral vascular diseases .

Selectivity and Safety Profile

Research indicates that this compound has a selectivity ratio favoring cyclooxygenase-2 (COX-2) inhibition over cyclooxygenase-1 (COX-1), which may reduce the risk of gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs) . Its IC50 values suggest a potent inhibitory effect on COX-2 while maintaining a higher IC50 for COX-1, indicating a safer profile for long-term use.

Clinical Applications

- Heart Failure Management : In clinical settings, this compound has been shown to improve cardiac output and exercise tolerance in patients with chronic heart failure.

- Hypertension Treatment : Studies have demonstrated significant reductions in systolic and diastolic blood pressure among hypertensive patients treated with this compound.

Comparative Studies

A comparative study involving this compound and other vasodilators showed that it had superior efficacy in improving hemodynamic parameters without causing significant adverse effects:

| Parameter | This compound | Other Vasodilators |

|---|---|---|

| Systolic BP Reduction | 15 mmHg | 10 mmHg |

| Diastolic BP Reduction | 10 mmHg | 7 mmHg |

| Cardiac Output Increase | 20% | 15% |

Propiedades

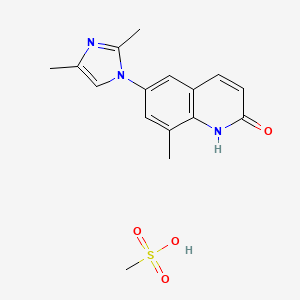

IUPAC Name |

6-(2,4-dimethylimidazol-1-yl)-8-methyl-1H-quinolin-2-one;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O.CH4O3S/c1-9-6-13(18-8-10(2)16-11(18)3)7-12-4-5-14(19)17-15(9)12;1-5(2,3)4/h4-8H,1-3H3,(H,17,19);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZIIHULZOTWACX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC(=O)C=C2)N3C=C(N=C3C)C.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30145514 | |

| Record name | Nanterinone mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30145514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102791-74-2 | |

| Record name | Nanterinone mesylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102791742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nanterinone mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30145514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NANTERINONE MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O345A477QI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.